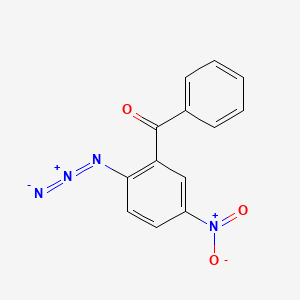
Methanone, (2-azido-5-nitrophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-azido-5-nitrophenyl)phenyl- is an organic compound with the molecular formula C₁₃H₈N₄O₃ It is characterized by the presence of both azido and nitro functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-azido-5-nitrophenyl)phenyl- typically involves the introduction of azido and nitro groups onto a phenylmethanone backbone. One common method involves the nitration of phenylmethanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of these functional groups.
Industrial Production Methods
Industrial production of Methanone, (2-azido-5-nitrophenyl)phenyl- may involve large-scale nitration and azidation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-azido-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium azide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylmethanone derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-azido-5-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Methanone, (2-azido-5-nitrophenyl)phenyl- involves its ability to undergo various chemical transformations. The azido group can form reactive intermediates, such as nitrenes, upon exposure to UV light, which can then react with other molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but with an amino group instead of an azido group.
Methanone, (2-nitrophenyl)phenyl-: Lacks the azido group, only has the nitro group.
Uniqueness
Methanone, (2-azido-5-nitrophenyl)phenyl- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
53879-06-4 |
|---|---|
Molekularformel |
C13H8N4O3 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(2-azido-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-12-7-6-10(17(19)20)8-11(12)13(18)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
XOPKPTUJXKKVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


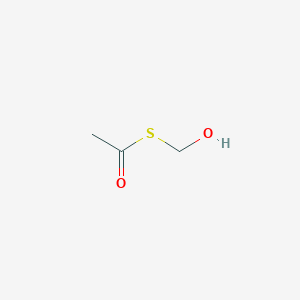
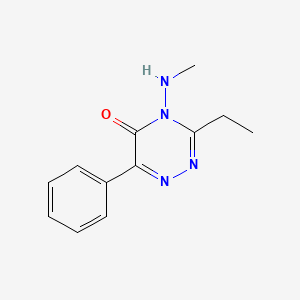
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
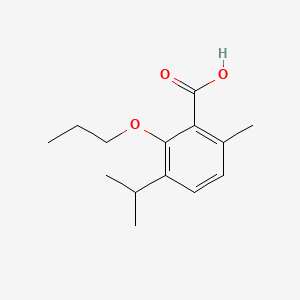
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

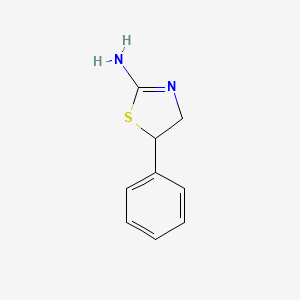
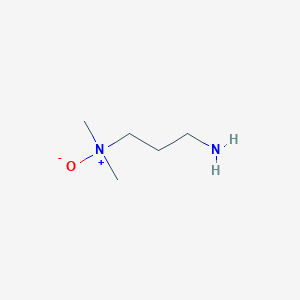
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
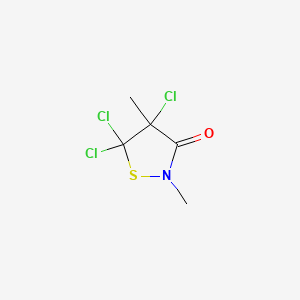
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

